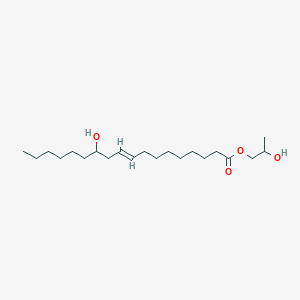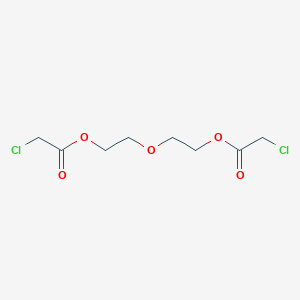
Oxydi(ethane-2,1-diyl) bis(chloroacetate)
Overview
Description
Oxydi(ethane-2,1-diyl) bis(chloroacetate) is a chemical compound with the molecular formula C8H12Cl2O5 and a molecular weight of 259.08 g/mol. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxydi(ethane-2,1-diyl) bis(chloroacetate) typically involves the reaction of diethylene glycol with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Diethylene glycol+2Chloroacetyl chloride→Oxydi(ethane-2,1-diyl) bis(chloroacetate)+2HCl
Industrial Production Methods
Industrial production of Oxydi(ethane-2,1-diyl) bis(chloroacetate) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxydi(ethane-2,1-diyl) bis(chloroacetate) undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate groups can be substituted with other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of diethylene glycol and chloroacetic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of Oxydi(ethane-2,1-diyl) bis(chloroacetate).
Major Products
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis Products: Diethylene glycol and chloroacetic acid are the primary products of hydrolysis.
Scientific Research Applications
Oxydi(ethane-2,1-diyl) bis(chloroacetate) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oxydi(ethane-2,1-diyl) bis(chloroacetate) involves its reactivity with nucleophiles. The chloroacetate groups are highly reactive, allowing the compound to modify other molecules through substitution reactions. This reactivity is harnessed in various applications, such as the synthesis of complex organic molecules and the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol bis(chloroformate): Similar in structure but with different reactivity and applications.
Ethylene glycol bis(chloroacetate): Another related compound with distinct properties and uses.
Uniqueness
Oxydi(ethane-2,1-diyl) bis(chloroacetate) is unique due to its specific reactivity and the presence of two chloroacetate groups, making it highly versatile for various chemical modifications and applications.
Properties
IUPAC Name |
2-[2-(2-chloroacetyl)oxyethoxy]ethyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O5/c9-5-7(11)14-3-1-13-2-4-15-8(12)6-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTPTJJAOZAOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)CCl)OCCOC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572158 | |
| Record name | Oxydi(ethane-2,1-diyl) bis(chloroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106-78-5 | |
| Record name | Oxydi(ethane-2,1-diyl) bis(chloroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyleneglycyl bis (chloroacetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
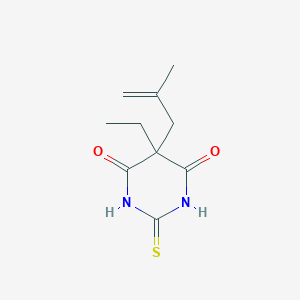
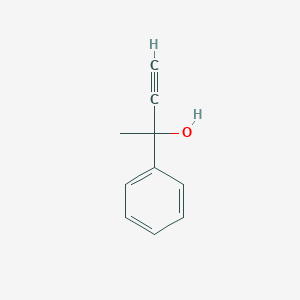
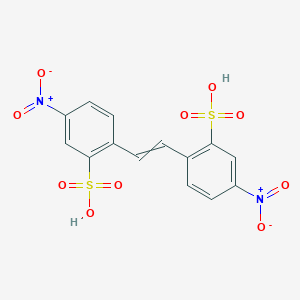
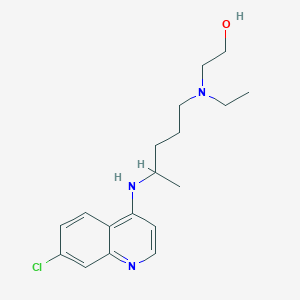


![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)
![Anthra[1,2,3,4-ghi]perylene](/img/structure/B89507.png)
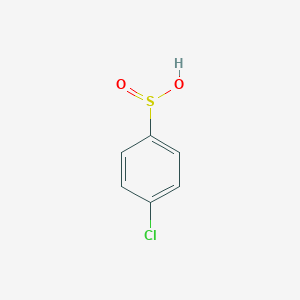

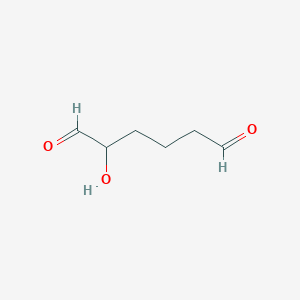

![Phenanthro[4,3-b]thiophene](/img/structure/B89516.png)
